![molecular formula C19H19BrN4O5 B11117993 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-nitrophenyl)butanamide](/img/structure/B11117993.png)
(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(3-NITROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group, a hydrazono linkage, and a nitrophenyl butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(3-NITROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Bromination: Introduction of a bromine atom to the phenoxy group.
Acetylation: Formation of the acetyl group.
Hydrazonation: Formation of the hydrazono linkage.
Coupling: Final coupling with the nitrophenyl butanamide.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(3-NITROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(3-NITROPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(3-NITROPHENYL)BUTANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triazolo Ring Compounds: Compounds with similar structural motifs.
Uniqueness
3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(3-NITROPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated phenoxy group and hydrazono linkage differentiate it from other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H19BrN4O5 |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(3-nitrophenyl)butanamide |
InChI |
InChI=1S/C19H19BrN4O5/c1-12-8-16(6-7-17(12)20)29-11-19(26)23-22-13(2)9-18(25)21-14-4-3-5-15(10-14)24(27)28/h3-8,10H,9,11H2,1-2H3,(H,21,25)(H,23,26)/b22-13+ |
InChI Key |
QKAZUQMKPOOZNK-LPYMAVHISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propane-1,2-diol](/img/structure/B11117911.png)
![N-(3-bromophenyl)-4-(morpholin-4-yl)-6-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11117916.png)
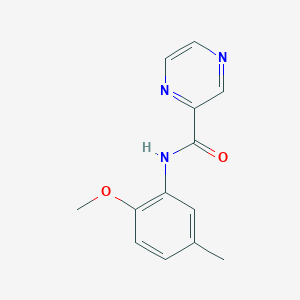
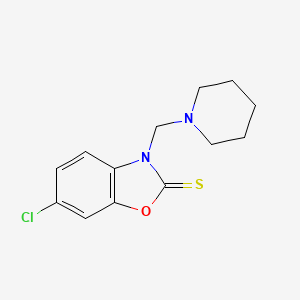
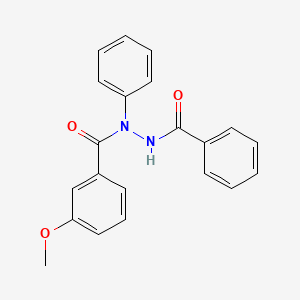
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11117933.png)
![Ethyl 5-acetyl-4-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11117941.png)
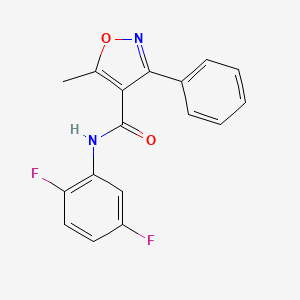
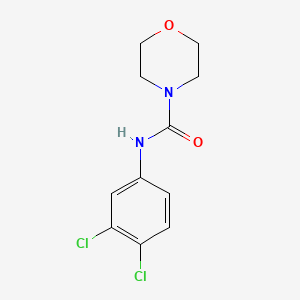
![4-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117972.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11117973.png)
![5-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B11117983.png)
![N-[1-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11117987.png)
![8-({5-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl}sulfanyl)quinoline](/img/structure/B11117994.png)
